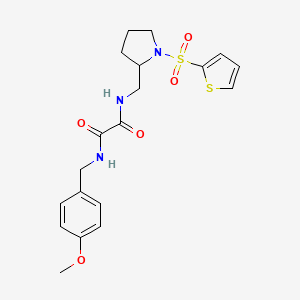
N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Conformation Analysis
The compound's crystal structure and molecular conformation have been examined, highlighting its potential as an antineoplastic agent. Notably, its crystal structure comprises a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, suggesting its relevance in molecular chemistry and drug design (Banerjee et al., 2002).
Applications in Photodynamic Therapy
The compound has shown potential in photodynamic therapy, particularly in cancer treatment. Its structure and properties, such as high singlet oxygen quantum yield and good fluorescence, make it a promising candidate for this application (Pişkin, Canpolat, & Öztürk, 2020).
Role in Orexin Receptor Mechanisms
Research suggests that derivatives of this compound could play a role in modulating orexin receptors, impacting behaviors like compulsive food consumption. This could have implications for treating eating disorders or other conditions related to compulsive behaviors (Piccoli et al., 2012).
Chemical Synthesis and Modification
The compound has been used in chemical synthesis processes, such as the benzylation of alcohols and phenols, showcasing its utility in organic chemistry (Carlsen, 1998).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied as κ-opioid receptor antagonists, highlighting their potential in treating conditions like depression and addiction disorders (Grimwood et al., 2011).
Photophysicochemical Properties for Photocatalytic Applications
The compound's photophysicochemical properties make it suitable for photocatalytic applications, potentially contributing to advancements in materials science and environmental technology (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity and DNA Interaction
Its derivatives have been synthesized and evaluated for antimicrobial activity, and studies suggest they can effectively bind with DNA, indicating potential use in biochemical and medicinal applications (Prasad et al., 2010).
Eigenschaften
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-27-16-8-6-14(7-9-16)12-20-18(23)19(24)21-13-15-4-2-10-22(15)29(25,26)17-5-3-11-28-17/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUSZJOVHJTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide](/img/structure/B2687840.png)
![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)
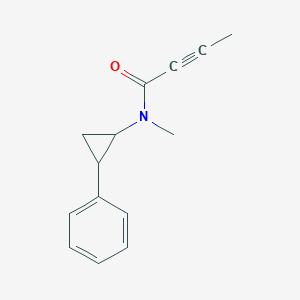
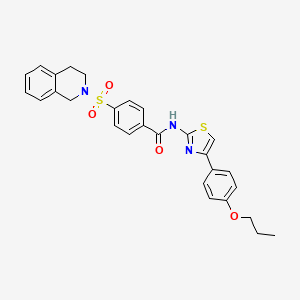
![Methyl 2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2687851.png)
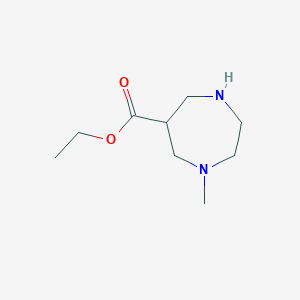
![[3-(Chloromethyl)phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B2687853.png)
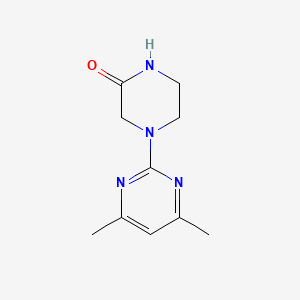
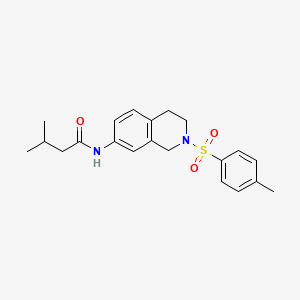
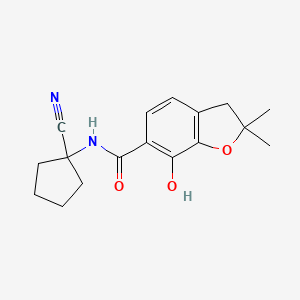
![2-(4-Ethoxyphenyl)-5-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2687860.png)
![4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2687861.png)
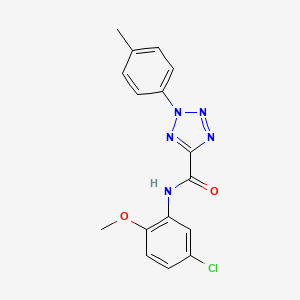
![[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B2687863.png)
